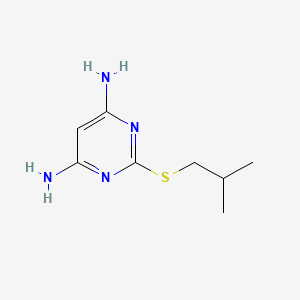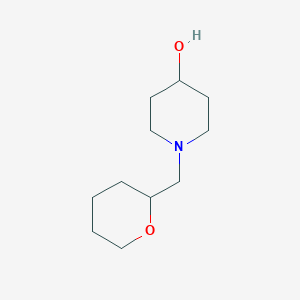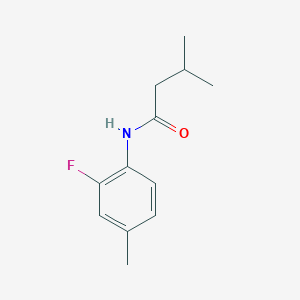![molecular formula C16H21NO2 B7514550 [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for scientific research purposes due to its potential as a stimulant. In
Mécanisme D'action
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves its ability to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased stimulation of dopamine receptors. This mechanism of action is similar to other stimulants such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase locomotor activity and produce hyperactivity in animal models. It has also been found to increase heart rate and blood pressure, similar to other stimulants. In addition, [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior. However, one limitation is the potential for abuse and addiction, as it has been found to produce rewarding effects in animal models.
Orientations Futures
There are several future directions for research on [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. One area of interest is its potential as a treatment for ADHD and other disorders that affect dopamine levels in the brain. Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, research on the long-term effects of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone on the brain and behavior is needed to better understand its safety and potential for abuse.
Méthodes De Synthèse
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves the reaction of piperonal with 1-phenylcyclopropanecarbonyl chloride in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then reduced using sodium borohydride to yield [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. The purity of the compound is confirmed through chromatography techniques.
Applications De Recherche Scientifique
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and methylphenidate. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect dopamine levels in the brain.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-12-13-5-4-10-17(11-13)15(19)16(8-9-16)14-6-2-1-3-7-14/h1-3,6-7,13,18H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJRHBMYPIQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)
![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)

